Lipophilicity Advantage: 0.81 Log Unit Shift Relative to Indolo[2,1-b]quinazoline Improves Drug-Likeness
5,6-Dihydroindolo[1,2-c]quinazoline exhibits a calculated ACD/LogP of 3.26, compared to 4.07 for the regioisomeric indolo[2,1-b]quinazoline . This 0.81 log unit reduction in lipophilicity translates to a predicted lower bioconcentration factor (BCF 290 vs. 1333) and positions the compound closer to the optimal LogP range (1–3) for oral drug candidates.
| Evidence Dimension | ACD/LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.26 |
| Comparator Or Baseline | Indolo[2,1-b]quinazoline: LogP = 4.07 |
| Quantified Difference | ΔLogP = −0.81 (lower lipophilicity) |
| Conditions | ACD/Labs calculated values; ChemSpider database |
Why This Matters
Lower LogP reduces the risk of poor aqueous solubility, high non-specific protein binding, and CYP450-mediated clearance, making 5,6-dihydroindolo[1,2-c]quinazoline a more developable scaffold for hit-to-lead campaigns.
